molecular formula C37H18N6O8 B5220880 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B5220880
M. Wt: 674.6 g/mol
InChI Key: FWGKRCQVYWLGAL-UHFFFAOYSA-N
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Description

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This core can be synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups and benzimidazole moiety play a crucial role in its binding affinity and specificity. For example, it has been shown to interact with glutathione S-transferase (GST) isoforms, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione is unique due to its combination of multiple nitro groups and benzimidazole moiety, which confer distinct chemical and biological properties. Its ability to act as a chemosensor and its potential anticancer activity set it apart from other similar compounds.

Properties

IUPAC Name

6-nitro-2-[4-[6-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-benzimidazol-2-yl]phenyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H18N6O8/c44-34-23-5-1-3-21-29(42(48)49)15-12-25(31(21)23)36(46)40(34)19-9-7-18(8-10-19)33-38-27-14-11-20(17-28(27)39-33)41-35(45)24-6-2-4-22-30(43(50)51)16-13-26(32(22)24)37(41)47/h1-17H,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGKRCQVYWLGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)N7C(=O)C8=C9C(=C(C=C8)[N+](=O)[O-])C=CC=C9C7=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H18N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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